molecular formula C10H11ClN2 B1396418 1-Quinolin-5-yl-methylamine hydrochloride CAS No. 1187931-81-2

1-Quinolin-5-yl-methylamine hydrochloride

Cat. No.: B1396418
CAS No.: 1187931-81-2
M. Wt: 194.66 g/mol
InChI Key: LSVBCYBGVYQEJX-UHFFFAOYSA-N
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Description

1-Quinolin-5-yl-methylamine hydrochloride is a chemical compound with the molecular formula C10H11ClN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

The synthesis of 1-Quinolin-5-yl-methylamine hydrochloride typically involves several steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

1-Quinolin-5-yl-methylamine hydrochloride can undergo various chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Quinolin-5-yl-methylamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Quinolin-5-yl-methylamine hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may act on enzymes or receptors, modulating their activity. The exact pathways depend on the specific derivative and its intended use. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication in certain pathogens .

Comparison with Similar Compounds

1-Quinolin-5-yl-methylamine hydrochloride can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific functionalization, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

quinolin-5-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.ClH/c11-7-8-3-1-5-10-9(8)4-2-6-12-10;/h1-6H,7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVBCYBGVYQEJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718258
Record name 1-(Quinolin-5-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187931-81-2
Record name 1-(Quinolin-5-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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